N-{3-[ethyl(phenyl)amino]propyl}-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide
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Description
This compound is a complex organic molecule with several functional groups. It contains an amine group (NH2), a morpholine ring (a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom), and a tetrahydroquinazoline ring (a bicyclic compound consisting of a benzene ring fused to a piperazine ring). These functional groups could potentially give the compound a variety of chemical properties and reactivities .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains several cyclic structures and functional groups, which could potentially influence its shape and reactivity. The presence of nitrogen atoms in the morpholine and tetrahydroquinazoline rings could result in these rings having a puckered or non-planar shape .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of its various functional groups. For example, the amine group could potentially participate in acid-base reactions. The morpholine and tetrahydroquinazoline rings might also undergo reactions specific to their structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen in the morpholine and tetrahydroquinazoline rings could potentially result in the compound being a base . The compound could also have significant polarity due to the presence of several polar functional groups .Future Directions
Given the complexity of this compound and the potential biological activity of morpholine derivatives, it could be of interest for further study. Potential research directions could include synthesizing the compound and testing its biological activity, or studying its reactivity to learn more about the chemistry of morpholine and tetrahydroquinazoline rings .
properties
IUPAC Name |
N-[3-(N-ethylanilino)propyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N5O3S/c1-2-32(23-10-5-3-6-11-23)16-9-15-30-27(35)12-7-4-8-17-34-28(36)25-22-24(33-18-20-37-21-19-33)13-14-26(25)31-29(34)38/h3,5-6,10-11,13-14,22,25H,2,4,7-9,12,15-21H2,1H3,(H,30,35) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAOCMUZWKKLAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)CCCCCN1C(=O)C2C=C(C=CC2=NC1=S)N3CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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